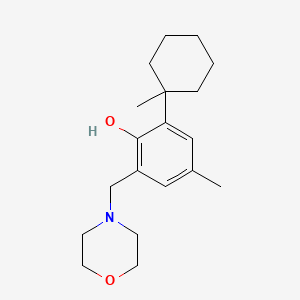

4-methyl-2-(1-methylcyclohexyl)-6-(4-morpholinylmethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including acid-catalyzed rearrangements and reactions with morpholine. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one demonstrates the complexity of creating such molecules, highlighting procedures that could be analogous to synthesizing the compound of interest (Schultz & Antoulinakis, 1996). Additionally, the synthesis of 4-tert-Butyl-2,6-bis(4-morpholinomethyl)-phenol through the Mannich reaction illustrates the role of morpholine in modifying phenolic compounds (Zhang Yi-wei, 2005).

Molecular Structure Analysis

The molecular structure of related compounds can be analyzed through X-ray crystallography and other spectroscopic methods. For example, the structure of 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol was elucidated, showcasing the potential for understanding the geometric configuration of the target compound (Bahrin et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the cycloalkylation of phenol with 1-methylcyclopentene and 1-methylcyclohexene, provide insights into the reactivity and potential transformations of 4-methyl-2-(1-methylcyclohexyl)-6-(4-morpholinylmethyl)phenol (Rasulov et al., 2007).

Physical Properties Analysis

Investigations into the physical properties of structurally related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the target compound. For instance, the analysis of hydrogen-bonded assemblages in derivatives of 2,6-bis(hydroxymethyl)phenol could provide analogous data on the physical characteristics (Masci & Thuéry, 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and potential for forming derivatives, can be inferred from studies on similar molecules. For example, the reaction of 2- and 4-(Arylmethylideneamino)phenols with methyl 1-bromocyclohexanecarboxylate and zinc highlights the synthetic versatility of phenol derivatives (Nikiforova et al., 2021).

Wissenschaftliche Forschungsanwendungen

Prototropy and Radical Scavenging Activity

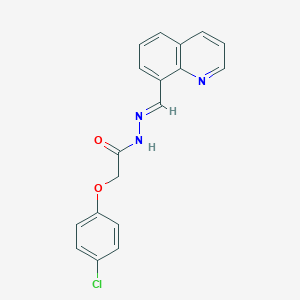

Research conducted by Kaştaş et al. (2017) focused on the study of Schiff bases, which include compounds structurally similar to the one . They explored the prototropy (the transfer of a proton within a molecule) and radical scavenging activities of these compounds. This research is significant for understanding the behavior of these compounds in various solvents and temperatures, which can be critical for their applications in therapeutic agents and food industries (Kaştaş et al., 2017).

Fluorescent Zinc(II) Sensing

A study by Roy et al. (2009) highlights the synthesis and characterization of Schiff-base compounds, including one that is structurally related to the target compound. These compounds demonstrate significant potential in sensing zinc(II) ions. This property is essential for applications in biological and environmental monitoring (Roy et al., 2009).

Cycloalkylation of Phenol

Rasulov et al. (2007) presented results on the cycloalkylation of phenol with 1-methylcyclohexene, leading to the formation of products structurally similar to the compound . Their research provides insights into optimal conditions for synthesizing such compounds, which is crucial for developing new materials and chemicals (Rasulov et al., 2007).

Environmental Contaminant Degradation

Gabriel et al. (2005) investigated the degradation of nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram, identifying metabolites that include structures related to the target compound. This study is crucial for environmental science, particularly in understanding and mitigating the impact of industrial pollutants (Gabriel et al., 2005).

Eigenschaften

IUPAC Name |

4-methyl-2-(1-methylcyclohexyl)-6-(morpholin-4-ylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO2/c1-15-12-16(14-20-8-10-22-11-9-20)18(21)17(13-15)19(2)6-4-3-5-7-19/h12-13,21H,3-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNFHQZEUSSPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(1-methylcyclohexyl)-6-(morpholin-4-ylmethyl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)